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molecular formula C8H8O4 B8721377 2,5-Dihydroxy-3-methylbenzoic acid CAS No. 5981-39-5

2,5-Dihydroxy-3-methylbenzoic acid

Cat. No. B8721377
M. Wt: 168.15 g/mol
InChI Key: ZBVPYEQOYJWSJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156827B2

Procedure details

The synthesis was performed with reference to the known literature (Canadian Journal of Chemistry, Vol. 50, p. 1276, 1972). 3-Methylsalicylic acid (6.0 g, 39 mmol) was added with 10% aqueous sodium hydroxide (80 mL), and the mixture was stirred at room temperature. The reaction mixture was added portionwise with a suspension of potassium peroxodisulfate (10.8 g, 40 mmol) in water (150 mL), and then the mixture was stirred at room temperature for 12 hours. The reaction mixture was made acidic with concentrated hydrochloric acid, and then extracted with diethyl ether to remove the unreacted starting material. Then, the aqueous layer was added with concentrated hydrochloric acid (40 mL), and the mixture was refluxed by heating for 2 hours. The reaction mixture was cooled to room temperature, and extracted with diethyl ether, and then the organic layer was washed successively with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, the solid formed was suspended in ethyl acetate, and then collected by filtration to obtain 2,5-dihydroxy-3-methylbenzoic acid (4.7 g, 71%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[C:3]=1[OH:11].[OH-].[Na+].[O-:14]S(OOS([O-])(=O)=O)(=O)=O.[K+].[K+].Cl>O.C(OCC)(=O)C>[OH:11][C:3]1[C:2]([CH3:1])=[CH:10][C:9]([OH:14])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CC1=C(C(C(=O)O)=CC=C1)O
Name
Quantity
80 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
10.8 g
Type
reactant
Smiles
[O-]S(=O)(=O)OOS(=O)(=O)[O-].[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
to remove the
ADDITION
Type
ADDITION
Details
Then, the aqueous layer was added with concentrated hydrochloric acid (40 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
the organic layer was washed successively with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the solid formed
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)O)C=C(C=C1C)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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